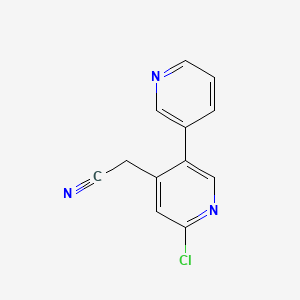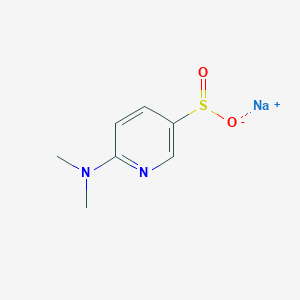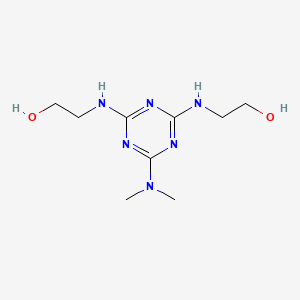
5-(Trifluoromethoxy)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethoxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The trifluoromethoxy group at the 5-position adds unique properties to this compound, making it of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)isoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Another method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb . These reactions typically occur under reflux conditions and yield the desired product with moderate to excellent yields.
Industrial Production Methods: Industrial production methods for this compound often involve green chemistry principles to minimize environmental impact. Solventless conditions and the use of mild heating are employed to synthesize isoindoline-1,3-dione derivatives efficiently . These methods not only reduce waste but also enhance the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Trifluoromethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in intramolecular cyclization and intermolecular coupling oxidation reactions .
Common Reagents and Conditions: Common reagents used in these reactions include tetraynes, imidazole derivatives, and oxidizing agents. The reactions often occur in solvents like toluene and under conditions that promote high atom economy and waste-free transformations .
Major Products Formed: The major products formed from these reactions are highly substituted isoindoline-1,3-dione derivatives. These products have multiple rings and complex structures, making them valuable in chemical production and clinical medicine .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethoxy)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of multifunctionalized isoindoline-1,3-dione derivatives . In biology and medicine, it has shown potential as an antipsychotic agent by modulating the dopamine receptor D2 . Additionally, it has applications in the treatment of Alzheimer’s disease due to its ability to inhibit β-amyloid protein aggregation . In the industry, it is used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethoxy)isoindoline-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. Molecular docking studies have shown that the compound interacts with key amino acid residues at the allosteric binding site of the receptor . This interaction modulates the receptor’s activity, leading to its potential antipsychotic effects. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
5-(Trifluoromethoxy)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives. Similar compounds include 1H-isoindole-1,3(2H)-dione derivatives, which have shown biological activities such as anti-inflammatory and antibacterial effects . Another similar compound is 5-trifluoromethoxy-1H-indole-2,3-dione, which has demonstrated selective cytotoxic effects in cancer cells . The uniqueness of this compound lies in its trifluoromethoxy group, which enhances its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
5-(trifluoromethoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGFLKKCZDQADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)




![7-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13127923.png)



![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)
